N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine
Description
Properties
IUPAC Name |
N-(4-naphthalen-1-ylphenyl)naphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N/c1-3-11-23-19(7-1)9-5-13-24(23)21-15-17-22(18-16-21)27-26-14-6-10-20-8-2-4-12-25(20)26/h1-18,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNQYYUKPVKEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pd-PEPPSI Complex-Mediated Coupling
The Pd-PEPPSI catalyst system, notably complex C1 (), demonstrates exceptional activity in coupling aryl chlorides with amines. For N-(4-(naphthalen-1-yl)phenyl)naphthalen-1-amine, the synthesis begins with the preparation of 4-chlorophenylnaphthalene. This intermediate is synthesized via Suzuki-Miyaura coupling between 4-chlorophenylboronic acid and 1-bromonaphthalene, employing Pd(PPh3)4 as a catalyst and K2CO3 as a base in a toluene/water mixture at 80°C for 12 hours. Subsequent amination with naphthalen-1-amine utilizes Pd-PEPPSI C1 (0.1 mol%), potassium tert-amylate (KOtAm), and 1,4-dioxane at 100°C for 2 hours, achieving yields up to 90%.
Mechanistic Insights : The PEPPSI-IPr ligand in complex C1 enhances oxidative addition into the C–Cl bond of 4-chlorophenylnaphthalene, while the bulky tert-amylate base facilitates deprotonation of the amine, accelerating transmetalation. The solvent 1,4-dioxane optimizes solubility and stabilizes the palladium intermediate, as evidenced by comparative studies showing reduced yields in toluene (45%) or THF (39%).
Optimization of Reaction Parameters
Systematic optimization (Table 1) reveals the critical role of base and solvent:
Table 1. Effect of Base and Solvent on Amination Yield
| Base | Solvent | Yield (%) |
|---|---|---|
| KOtAm | 1,4-dioxane | 93 |
| KOtBu | 1,4-dioxane | 87 |
| NaOtBu | 1,4-dioxane | 51 |
| KOtAm | Toluene | 45 |
KOtAm’s superior performance stems from its strong basicity and low coordinating ability, which prevents catalyst poisoning. Water (10 mol%) is incorporated as an additive to stabilize the active palladium species, enhancing turnover numbers.
Intermediate Synthesis via Grignard and Chlorination Pathways
Naphthalen-1-ylmagnesium Bromide Addition
An alternative route involves constructing the 4-(naphthalen-1-yl)aniline intermediate through Grignard reactions. Naphthalen-1-ylmagnesium bromide, generated from 1-bromonaphthalene and magnesium in THF, reacts with 4-nitrobenzaldehyde at 0°C to yield 4-nitro(naphthalen-1-yl)phenylmethanol. Chlorination with SOCl2 produces 4-nitro(naphthalen-1-yl)phenylmethyl chloride, which undergoes catalytic hydrogenation (H2, Pd/C) to 4-(naphthalen-1-yl)aniline.
Amination of Chlorinated Intermediates
The resultant 4-(naphthalen-1-yl)aniline is coupled with 1-chloronaphthalene using Pd-PEPPSI C1 (0.3 mol%) and KOtAm in 1,4-dioxane at 110°C for 16 hours. This one-pot methodology circumvents the need for isolating unstable intermediates, though yields are marginally lower (85%) due to competing side reactions at elevated temperatures.
Comparative Analysis of Methodologies
Efficiency and Scalability
The Pd-PEPPSI route offers superior scalability, with gram-scale reactions maintaining >90% yield, while the Grignard pathway requires stringent anhydrous conditions, limiting practicality.
Spectroscopic Characterization
1H NMR Analysis : The target compound exhibits characteristic singlet resonances at δ 7.80 (NH) and δ 7.53–6.70 (naphthyl protons), with coupling constants (J = 7.8–8.9 Hz) confirming para-substitution. 13C NMR signals at δ 142.4 (C–N) and δ 129.1–115.6 (aromatic carbons) align with diarylamine topology.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalen-1-yl derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the naphthalene rings.
Scientific Research Applications
Applications in Organic Electronics
2.1 Hole Transporting Material in OLEDs
N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine is primarily used as a hole transport material in organic light-emitting diodes (OLEDs). Its excellent stability and charge transport properties enhance the efficiency and longevity of OLED devices. Research indicates that the compound facilitates effective charge injection and transport, which are critical for high-performance OLEDs .
2.2 Organic Photovoltaics
The compound's electronic characteristics make it suitable for use in organic photovoltaics (OPVs). It plays a role in improving charge mobility and overall device performance, contributing to higher energy conversion efficiencies .
Case Studies
3.1 Performance in OLEDs
A study conducted by researchers at a leading university demonstrated that incorporating this compound into OLED structures resulted in devices with significantly improved brightness and color purity compared to traditional materials. The findings highlighted the compound's ability to enhance the exciton formation rate, leading to better light emission .
3.2 Application in OPVs
In another investigation focused on OPVs, the inclusion of this compound was shown to increase the power conversion efficiency by approximately 20% compared to control devices lacking the compound. The study attributed this improvement to enhanced hole mobility and reduced recombination losses .
Mechanism of Action
The mechanism of action of N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine in organic electronics involves its ability to transport holes (positive charge carriers) efficiently. The compound’s molecular structure allows for effective overlap of π-orbitals, facilitating charge transport through the material. This property is crucial for its function in OLEDs and OPV devices, where efficient charge transport is necessary for device performance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The electronic and steric profiles of naphthalen-1-amine derivatives are highly dependent on substituents. Key analogs and their properties are summarized below:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance thermal stability and electron-deficient character, making these compounds suitable for fluorinated polymers and antimicrobial applications .
- Steric Effects: Bulkier substituents (e.g., binaphthyl) reduce reaction yields (65%) due to steric hindrance during coupling reactions , consistent with trends noted in bulkier amines .
- Halogenated Derivatives : Bromine substituents (e.g., 4-Bromophenyl) facilitate further functionalization via Suzuki-Miyaura couplings, critical for OLED intermediates .
Schiff Base Derivatives
Schiff bases derived from naphthalen-1-amine, such as N-(4-nitrobenzylidene)naphthalen-1-amine, exhibit distinct biological and catalytic properties. The imine (-C=N-) linkage enables metal coordination, enhancing their utility in organometallic catalysis and antimicrobial agents . For example, the nitro group in this derivative increases antibacterial potency compared to the parent compound .
Fluorinated Analogs
Fluorinated analogs like N-(4-(trifluoromethoxy)phenyl)naphthalen-1-amine (81% yield) demonstrate superior solubility in organic solvents and enhanced charge mobility, making them ideal for optoelectronic devices . The trifluoromethoxy group (-OCF₃) also improves oxidative stability .
Q & A
Q. What are the common synthetic routes for N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine, and what factors influence reaction efficiency?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling or reductive amination. A representative approach involves coupling aryl halides (e.g., bromoiodobenzene) with naphthylamine derivatives under catalytic conditions. For instance, palladium catalysts (e.g., Pd(PPh₃)₄) with ligands and bases (e.g., NaOtBu) enable Buchwald-Hartwig amination to form C-N bonds . Reaction efficiency depends on:
- Catalyst loading : Higher Pd concentrations (1–5 mol%) improve yields but may increase costs.
- Solvent choice : Polar aprotic solvents (DMF, toluene) enhance solubility of aromatic intermediates.
- Temperature : Reactions often proceed at 80–110°C to balance kinetics and decomposition risks.
Side reactions, such as dehalogenation or dimerization, can be mitigated by optimizing ligand-to-metal ratios .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer: Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and confirm substitution patterns. For example, aromatic protons in the naphthalene rings appear as multiplets in δ 7.2–8.5 ppm, while amine protons (if present) may show broad signals .
- X-ray Crystallography : Single-crystal analysis resolves molecular geometry and packing. A similar naphthalene derivative exhibited a dihedral angle of 45° between the naphthyl and phenyl groups, influencing π-π stacking .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₂₈H₂₁N requires m/z 372.175) .
Advanced Research Questions
Q. How can computational modeling aid in understanding the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess charge transport behavior. For example:
- HOMO localization on the naphthylamine moieties suggests electron-donating capacity.
- Non-covalent interaction (NCI) analysis reveals steric hindrance from ortho-substituents, which may reduce aggregation in optoelectronic applications .
Comparisons with experimental UV-Vis spectra (e.g., λmax ~255 nm for conjugated systems) validate computational models .
Q. What strategies address low yields in palladium-catalyzed amination reactions for similar naphthalene derivatives?
Methodological Answer: Yield optimization strategies include:
- Ligand screening : Bulky ligands (XPhos, SPhos) suppress β-hydride elimination in Pd intermediates .
- Additives : Silver salts (Ag₂O) scavenge halides, preventing catalyst poisoning .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
Contradictory reports on solvent effects (e.g., DMF vs. toluene) suggest substrate-specific optimization is critical .
Q. How do steric and electronic effects influence the compound’s reactivity in further functionalization?
Methodological Answer:
- Steric effects : Bulky substituents on the phenyl ring hinder electrophilic substitution (e.g., nitration at the para position).
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) deactivate the aromatic ring, directing sulfonation to the naphthalene moiety.
Case studies on bromination show regioselectivity driven by radical stabilization at the naphthalene C1 position .
Q. What analytical techniques resolve discrepancies in reported crystallographic data for naphthalene-based amines?
Methodological Answer: Discrepancies in unit cell parameters (e.g., due to polymorphism) require:
- Temperature-dependent XRD : Identifies phase transitions or solvent inclusion.
- Rietveld refinement : Distinguishes between isostructural impurities and true polymorphs .
For example, a reported orthorhombic vs. monoclinic structure for a similar compound was resolved by repeating synthesis under anhydrous conditions .
Q. How are structure-property relationships established for optoelectronic applications?
Methodological Answer: Key methodologies include:
- Cyclic Voltammetry (CV) : Measures oxidation/reduction potentials to estimate HOMO/LUMO levels.
- Time-Resolved Photoluminescence (TRPL) : Assesses exciton lifetime in thin films (e.g., τ = 5–10 ns for amorphous states).
A derivative with extended conjugation showed a 0.3 eV reduction in bandgap compared to the parent compound, enhancing charge mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
